PLX-4720-d7

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Oncology Research

PLX-4720-d7 is a potent and selective inhibitor of B-RafV600E . This mutation is often found in various types of cancers, making PLX-4720-d7 a valuable tool in oncology research. It has been shown to inhibit ERK phosphorylation, induce cell cycle arrest, and trigger apoptosis in B-RafV600E positive tumor cells .

Melanoma Studies

In the field of melanoma research, PLX-4720-d7 has shown significant potential. It has been found to inhibit the growth rate of cells with the V600E mutation . This makes it a promising candidate for further research in the treatment of melanoma.

Cell Cycle Research

PLX-4720-d7 has been shown to induce cell cycle arrest in B-RafV600E positive tumor cells . This property makes it a useful tool in studying the cell cycle and understanding the mechanisms of cell cycle regulation.

Apoptosis Research

The ability of PLX-4720-d7 to trigger apoptosis in B-RafV600E positive tumor cells makes it a valuable tool in apoptosis research. Understanding the mechanisms of apoptosis can provide insights into the development of new cancer treatments.

Pharmacological Studies

PLX-4720-d7 is a potent and selective inhibitor of B-RafV600E, with an IC50 of 13 nM . This makes it a useful tool in pharmacological studies to understand the effects of inhibiting this specific mutation.

Transplantation Studies

In transplantation studies involving B-RafV600E positive tumor models, PLX-4720-d7 has been shown to significantly delay tumor growth . This suggests potential applications in the field of transplantation research.

作用機序

Target of Action

PLX-4720-d7 is a deuterium-labeled version of PLX-4720 . The primary target of PLX-4720-d7 is B-RafV600E , a mutant form of the protein kinase B-Raf . This mutation is frequently found in various types of cancers, making B-RafV600E an important target for cancer therapies .

Mode of Action

PLX-4720-d7 acts as a potent and selective inhibitor of B-RafV600E . It binds to the ATP-binding site of the kinase, thereby inhibiting its activity . The IC50 value of PLX-4720-d7 for B-RafV600E is 13 nM, indicating its high potency . It is equally potent to c-Raf-1 (Y340D and Y341D mutations), and shows 10-fold selectivity for B-RafV600E over wild-type B-Raf .

Biochemical Pathways

The inhibition of B-RafV600E by PLX-4720-d7 affects the MAPK/ERK signaling pathway . This pathway is involved in regulating various cellular processes, including proliferation, differentiation, and survival . By inhibiting B-RafV600E, PLX-4720-d7 can reduce ERK phosphorylation in B-RafV600E-positive tumor cells, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

It’s known that the deuterium labeling in drug molecules can potentially affect their pharmacokinetic and metabolic profiles

Result of Action

In B-RafV600E-positive tumor cells, PLX-4720-d7 effectively inhibits ERK phosphorylation, inducing cell cycle arrest and apoptosis . In a B-RafV600E-positive tumor xenograft model, PLX-4720 significantly delays tumor growth and causes tumor regression, without apparent toxicity .

Safety and Hazards

PLX-4720-d7, like PLX-4720, should be handled with care. It is recommended to avoid inhalation and contact with skin, eyes, and clothing . In case of contact, it is advised to rinse with copious amounts of water and seek medical attention . It is also recommended to use full personal protective equipment and ensure adequate ventilation when handling this compound .

将来の方向性

Research suggests that PLX-4720-d7 could be used in combination with other drugs for more effective treatment of BRAFV600E mutant cancers . For example, a study found that the combination of the multi-targeting tyrosine kinase inhibitor ponatinib and PLX-4720 showed synergistic activity in inhibiting proliferation, colony formation, invasion, and migration in BRAFV600E thyroid cancer cell lines . This suggests that such a combination could be a promising future direction for the treatment of BRAFV600E mutant cancers .

特性

| { "Design of the Synthesis Pathway": "The synthesis of PLX-4720-d7 can be achieved through a multistep reaction involving the incorporation of seven deuterium atoms into PLX-4720, which is a selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway. The deuterium labeling is used to facilitate the quantification and identification of the compound in biological systems.", "Starting Materials": ["PLX-4720", "Deuterated reagents"], "Reaction": ["Step 1: Protection of the hydroxyl group in PLX-4720 using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS) or trimethylsilyl (TMS) chloride.", "Step 2: Deuterium labeling of the aromatic ring using deuterated reagents such as deuterated borane or deuterated sodium borohydride.", "Step 3: Reduction of the nitro group using a suitable reducing agent such as iron powder or stannous chloride to yield the corresponding amine derivative.", "Step 4: Removal of the protecting group using an appropriate deprotection reagent such as tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol.", "Step 5: Final deuterium labeling of the remaining hydrogen atoms using deuterated reagents such as deuterated sodium borohydride or deuterated lithium aluminum hydride."] } | |

CAS番号 |

1304096-50-1 |

製品名 |

PLX-4720-d7 |

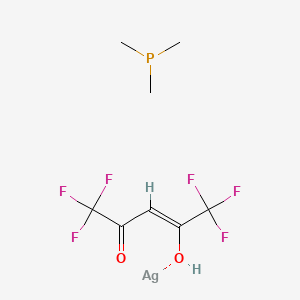

分子式 |

C17H14ClF2N3O3S |

分子量 |

420.867 |

IUPAC名 |

N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide |

InChI |

InChI=1S/C17H14ClF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22)/i1D3,2D2,5D2 |

InChIキー |

YZDJQTHVDDOVHR-KSWAKBPNSA-N |

SMILES |

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=NC=C(C=C23)Cl)F |

同義語 |

N-[3-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl]-1-(propane-d7)sulfonamide; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1,2-Dihydroxyethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)

![1H,6H-Pyrazolo[1',2':1,2]pyrazolo[3,4-d]pyridazine](/img/structure/B583736.png)